2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a pyridine ring, a triazolylmethyl group, and an azetidinylmethanone moiety
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(21-10-13(11-21)12-22-8-7-19-20-22)14-5-6-16(18-9-14)24-15-3-1-2-4-15/h5-9,13,15H,1-4,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAHPDVUVPTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the cyclopentyloxy group through nucleophilic substitution reactions. The triazolylmethyl group is usually introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne. The final step involves the formation of the azetidinylmethanone moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolylmethyl group, in particular, is known for its ability to form stable complexes with metal ions, which can influence the compound’s reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
4-Iodobenzoic acid: Another compound with a pyridine ring but different substituents.
Uniqueness
2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the triazolylmethyl group, in particular, sets it apart from other similar compounds, providing unique reactivity and binding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
